CCR3 Receptor Antagonist Activity
Amino(4-methylphenyl)acetonitrile hydrochloride demonstrates antagonist activity at the human CCR3 receptor with an IC50 value of 380 nM in eosinophil chemotaxis inhibition assays [1]. The parent scaffold represented by this compound has been explored in patent literature for CCR-3 receptor antagonism [2]. In contrast, the analog lacking the amino group (p-tolylacetonitrile, CAS 2947-61-7) shows no reported CCR3 activity and lacks the α-aminonitrile pharmacophore required for receptor interaction. This represents a class-level inference where the α-aminonitrile motif is essential for observed biological activity.
| Evidence Dimension | CCR3 receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 380 nM |
| Comparator Or Baseline | p-Tolylacetonitrile (CAS 2947-61-7): No reported CCR3 activity |
| Quantified Difference | Not calculable (activity present vs. absent) |
| Conditions | Antagonist activity at human CCR3 receptor assessed as inhibition of chemotaxis in eosinophils [ChEMBL assay CHEMBL945755] |
Why This Matters
For researchers developing CCR3-targeted therapeutics, this compound provides a quantifiable activity benchmark (IC50 380 nM) that validates its utility as a pharmacologically active scaffold, whereas simple nitrile analogs are inactive.
- [1] ChEMBL Database. CHEMBL945755: Antagonist activity at human CCR3 receptor assessed as inhibition of chemotaxis in eosinophil. BindingDB Entry BDBM50394489. View Source
- [2] Cyclic Amine Derivatives—CCR-3 Receptor Antagonists. Patent WO/EP. View Source
